N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a benzodiazole ring, a phenylpyridazine moiety, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-22(26-23-24-19-10-4-5-11-20(19)25-23)17-9-6-14-29(15-17)21-13-12-18(27-28-21)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQTWCKYPHYLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Phenylpyridazine Moiety: This might involve the reaction of hydrazine derivatives with substituted benzoic acids.
Coupling Reactions: The benzodiazole and phenylpyridazine intermediates can be coupled using appropriate linkers and catalysts.
Formation of the Piperidine Carboxamide:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrogens in the benzodiazole or pyridazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
The uniqueness of N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structure and Synthesis
The compound features a complex structure that includes a benzodiazole moiety, a pyridazine ring, and a piperidine core. The synthesis typically involves multi-step organic reactions that optimize the pharmacophore for enhanced biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, in vitro assays have shown that certain analogues possess significant antiproliferative effects against various cancer cell lines.
Case Studies and Findings
-
In Vitro Activity :
- A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines including HCT116 (colon cancer) and HepG2 (liver cancer). The results indicated that some compounds had IC50 values in the low micromolar range, suggesting potent activity against these cell lines .
- Table 1 summarizes the IC50 values for selected compounds:
Compound HCT116 IC50 (µM) HepG2 IC50 (µM) 1a 5.0 4.5 1b 3.5 2.9 1d 2.0 1.8 - Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis has highlighted critical structural features that influence biological activity:
- Benzodiazole Moiety : Essential for maintaining interaction with target proteins involved in cancer proliferation.
- Piperidine Ring : Modifications on this ring can enhance solubility and bioavailability.
- Pyridazine Substituent : Variations in this part of the molecule have been shown to affect potency significantly.
Table 2: SAR Insights
| Structural Modification | Effect on Activity |
|---|---|
| N-Methylpiperazine at Position 2 | Increased solubility and potency |
| Replacement of Benzodiazole with Benzimidazole | Retained activity but lower potency |
| Alteration of Pyridazine substituents | Significant changes in IC50 values |
Pharmacokinetics and Solubility
The solubility profile of these compounds is crucial for their therapeutic potential. Optimized analogues have shown improved solubility in both ethanol and water compared to earlier versions, facilitating better absorption in biological systems.
Table 3: Solubility Data
| Compound | Solubility in Ethanol (μg/mL) | Solubility in Water (μg/mL) |
|---|---|---|
| 1a | 1.77 | 0.093 |
| 1d | 317.9 | 5.99 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
